NMDA Channel Trapping Kinetics: Lanicemine vs. Ketamine
Lanicemine exhibits significantly lower NMDA channel trapping (54%) compared to ketamine (86%), as measured following glutamate removal and reapplication in recombinant NMDA receptor assays [1]. This reduced trapping is a direct molecular determinant of its differentiated clinical safety profile.
| Evidence Dimension | NMDA Channel Trapping (%) |
|---|---|
| Target Compound Data | 54% |
| Comparator Or Baseline | Ketamine: 86% |
| Quantified Difference | 32% absolute reduction in trapping |
| Conditions | Recombinant NMDA receptor (NR1a/NR2A) expressed in Xenopus oocytes; glutamate application/removal protocol |
Why This Matters
Lower channel trapping correlates with reduced psychotomimetic adverse effects, making lanicemine a superior tool compound for studying antidepressant mechanisms without confounding behavioral toxicity.
- [1] Mealing GA, et al. Structural determinants of allosteric antagonism at NMDA receptors: identification of a novel class of low-trapping NMDA receptor channel blockers. J Pharmacol Exp Ther. 2004;309(2):820-829. View Source
